2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE
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Overview
Description
2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino groups, a hydroxyl group, and a pyrrolo[2,3-d]pyrimidine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with amino-substituted phenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.
Scientific Research Applications
2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-DIAMINO-6-HYDROXY-4-(5-PHOSPHORIBOSYLAMINO)PYRIMIDINE
- 2,5-DIAMINO-6-(RIBOSYLAMINO)-4(3H)-PYRIMIDINONE 5’-PHOSPHATE
- 4-[2-(2-AMINO-4,5,6,7-TETRAHYDRO-4,6-DIOXO-3H-PYRROLO[2,3-D]PYRIMIDIN-5-YL)ETHYL]BENZOIC ACID
Uniqueness
2,6-DIAMINO-5-[2-AMINO-6-(4-HYDROXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its pyrrolo[2,3-d]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-(4-hydroxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N8O3/c17-11-8(13(26)23-15(18)21-11)7-9-12(22-16(19)24-14(9)27)20-10(7)5-1-3-6(25)4-2-5/h1-4,25H,(H5,17,18,21,23,26)(H4,19,20,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYDZUCXOOUXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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